1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloropropane, 2-difluoromethoxybenzene, and 3-ethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or a Lewis acid like aluminum chloride (AlCl3).
Reaction Steps: The synthesis involves a series of reactions, including halogenation, etherification, and Friedel-Crafts alkylation, to introduce the desired functional groups onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.
Esterification and Etherification: The ethoxy group can participate in esterification and etherification reactions, forming esters and ethers, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloropropyl group can yield various substituted benzene derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene can be compared with other similar compounds, such as:
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClF2O2 |
---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-10-7-3-5-9(6-4-8-13)11(10)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
CAHBLTIHVYSYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.